2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride
Description
Chemical Structure and Properties
The compound 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 1955548-03-4) is a heterocyclic organic molecule featuring a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a 1,3-thiazol-5-yl moiety. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications, particularly as a building block in drug discovery .
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H6N2O2S.ClH/c12-9(13)6-2-1-3-11-8(6)7-4-10-5-14-7;/h1-5H,(H,12,13);1H |
InChI Key |
ZAWFEIVMYOKZND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=CS2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Reactions at the Carboxylic Acid Group
The carboxylic acid (-COOH) group enables diverse functionalization:
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic or basic conditions yields ester derivatives. For example:
-
Applications : Esters improve lipophilicity for pharmaceutical formulations.
Amide Formation
Coupling with amines via activators like HCTU/HOBt forms amides:
-
Example : Reaction with aniline derivatives produces bioactive amides .
-
Catalysts : DIEA (N,N-diisopropylethylamine) facilitates deprotonation .
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 4-position due to electron-rich sulfur and nitrogen atoms.
-
Halogenation : Chlorination/bromination enhances antimicrobial activity .
-
Nitration : Introduces nitro groups for further reduction to amines .
Nucleophilic Substitution on the Pyridine Ring
The pyridine ring’s electron-deficient nature allows nucleophilic attack at the 2- or 4-positions:
-
Amination : Reacts with NH
or alkylamines to form amino-pyridine derivatives.
Hydrazide to Oxadiazole Conversion
Reaction with hydrazine forms hydrazides, which cyclize with CS
/KOH to oxadiazoles :
Salt Formation and Stability
The hydrochloride salt improves aqueous solubility (critical for drug delivery) and stability under acidic conditions .
Biological Activity Derivatization
Structural modifications correlate with enhanced bioactivity:
| Modification | Biological Effect | Source |
|---|---|---|
| Cl substitution on phenyl | Antiproliferative activity vs. A-431 cells | |
| Ethyl carboxylate at C5 | Potent CA-III inhibition | |
| Pyrazole fusion | Anti-tubercular activity |
Scientific Research Applications
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and potentially leading to anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural or functional similarities with 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride:
Key Observations :
Heterocyclic Diversity: The target compound combines pyridine (aromatic N-heterocycle) with thiazole (S/N-heterocycle), offering unique electronic and steric properties compared to furan- or tetrazole-containing analogues (e.g., 4-chlorofuropyridine or tetrazolylaniline) . Thiazole’s sulfur atom may enhance metal-binding capacity, distinguishing it from tetrazole-based compounds, which are known for their role in coordinating zinc in metalloenzymes .
Acid Functionality: The carboxylic acid group in the target compound and 2-chloropyridine-3,4-dicarboxylic acid provides sites for hydrogen bonding or salt bridge formation in enzyme binding pockets. However, the dual carboxylic acids in the latter may increase polarity and reduce membrane permeability compared to the mono-acid target compound .
Salt Forms: Both the target compound and (1H-Tetrazol-5-yl)methanamine HCl utilize hydrochloride salts to improve aqueous solubility. This contrasts with non-salt forms like 2-(1H-tetrazol-5-yl)aniline, which may require formulation adjustments for bioavailability .
Physicochemical Properties
| Property | Target Compound | 4-Chlorofuropyridine-3-carboxylic acid | 2-(1H-Tetrazol-5-yl)aniline |
|---|---|---|---|
| Molecular Weight | ~265.7 g/mol (estimated) | ~211.6 g/mol | ~161.1 g/mol |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~1.8 | ~1.5 |
| Solubility (Water) | High (due to HCl salt) | Moderate | Low |
| Ionizable Groups | Carboxylic acid, HCl salt | Carboxylic acid, chlorine | Tetrazole, amine |
Notes:
- The HCl salt in the target compound significantly enhances water solubility compared to neutral analogues.
- The thiazole’s electron-withdrawing nature may reduce basicity compared to tetrazole-containing compounds .
Biological Activity
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 1346687-54-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by various studies.
- Molecular Formula : C₉H₇ClN₂O₂S
- Molecular Weight : 232.68 g/mol
- Structural Characteristics : The compound features a thiazole ring fused with a pyridine, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride.
Key Findings:
- Antibacterial Activity :
- Antichlamydial Activity :
Table 1: Antimicrobial Activity of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic Acid Hydrochloride
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.23 | 0.47 |
| Staphylococcus aureus | 0.25 | 0.50 |
| Chlamydia trachomatis | 50 | - |
Anticancer Activity
The thiazole-containing compounds have also been investigated for their anticancer properties.
Research Insights:
- Mechanism of Action :
- Case Studies :
Table 2: Anticancer Activity Overview
Other Biological Activities
Besides antimicrobial and anticancer activities, this compound has been explored for additional pharmacological effects:
- TRPV3 Modulation :
-
Anti-inflammatory Effects :
- Preliminary studies suggest potential anti-inflammatory properties, although further research is required to elucidate the mechanisms involved.
Q & A
Q. What are the recommended synthetic routes for 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions between thiazole derivatives and pyridine-carboxylic acid precursors. Key steps include:
- Thiazole-Pyridine Coupling : Use Suzuki-Miyaura cross-coupling to link the thiazole moiety to the pyridine ring. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) to improve yield .
- Carboxylic Acid Activation : Convert the pyridine-3-carboxylic acid to its acid chloride using SOCl₂ or POCl₃, followed by hydrochlorination to stabilize the final product .
Example Synthesis Protocol:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 65–75 | |
| Acid chloride formation | SOCl₂, reflux, 4h | >90 |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Monitor at 254 nm and compare retention times to standards .
- Structural Confirmation :
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?
Methodological Answer: Contradictions in solubility (e.g., high in DMSO but low in water) may arise from protonation states or hydration effects. To resolve:
- pH-Dependent Solubility Testing : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λmax ~270 nm) .
- Co-solvent Systems : Test binary solvent mixtures (e.g., ethanol-water) to identify optimal ratios for experimental applications .
Example Solubility Data:
| Solvent | Solubility (mg/mL) | pH | Reference |
|---|---|---|---|
| DMSO | 50.2 ± 2.1 | - | |
| Water | 1.3 ± 0.5 | 7 |
Q. What strategies mitigate instability during long-term storage under varying humidity and temperature?
Methodological Answer:
Q. How can researchers analyze and address byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., unreacted thiazole or pyridine precursors) .
- Process Optimization : Adjust stoichiometry (e.g., 1.2:1 thiazole:pyridine ratio) and reaction time to minimize side reactions like over-chlorination .
Common Byproducts and Mitigation:
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Pyridine-3-carboxylic acid | Incomplete hydrochlorination | Extend reaction time with HCl gas |
| Thiazole dimer | Oxidative coupling | Add antioxidant (e.g., BHT) |
Q. What methodologies are recommended for evaluating biological activity, such as enzyme inhibition or cytotoxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
